

Application Notes: Quantitative Analysis of Aluminum Using C.I. Mordant Red 94

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *C.I. Mordant red 94*

Cat. No.: *B12377907*

[Get Quote](#)

Introduction

Aluminum is a ubiquitous element with significant industrial and biological relevance. Accurate quantification of aluminum is crucial in various fields, including environmental monitoring, clinical diagnostics, and quality control in the pharmaceutical and food industries. This application note describes a sensitive spectrophotometric method for the quantitative determination of aluminum (Al^{3+}) using **C.I. Mordant Red 94** as a chromogenic complexing agent. This method is based on the formation of a stable, colored complex between aluminum ions and **C.I. Mordant Red 94**, where the intensity of the color is directly proportional to the concentration of aluminum.

Principle of the Method

C.I. Mordant Red 94, an azo dye, forms a coordination complex with aluminum ions in a buffered aqueous solution. This complexation results in a significant shift in the maximum absorbance wavelength (λ_{max}) of the dye, allowing for the selective measurement of the aluminum-dye complex. The absorbance of the resulting solution is measured at the λ_{max} of the complex, and the concentration of aluminum is determined from a calibration curve prepared with standard aluminum solutions.

Experimental Protocols

1. Materials and Reagents

- **C.I. Mordant Red 94** (CAS 61931-83-7): Analytical grade.[1][2]
- Aluminum Standard Solution (1000 ppm): Commercially available or prepared by dissolving a precise weight of high-purity aluminum wire in a minimal amount of concentrated hydrochloric acid and diluting with deionized water.
- Acetate Buffer (pH 5.5): Prepared by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate.
- Deionized Water: High-purity, aluminum-free.
- Stock **C.I. Mordant Red 94** Solution (0.1% w/v): Dissolve 100 mg of **C.I. Mordant Red 94** in 100 mL of a 1:1 ethanol-water mixture.
- Working **C.I. Mordant Red 94** Solution (0.01% w/v): Dilute 10 mL of the stock solution to 100 mL with deionized water.

2. Instrumentation

- UV-Vis Spectrophotometer (double beam)
- pH meter
- Analytical balance
- Volumetric flasks and pipettes

3. Preparation of Standard Solutions

- Working Aluminum Standard (10 ppm): Dilute 1 mL of the 1000 ppm aluminum standard solution to 100 mL with deionized water.
- Calibration Standards: Prepare a series of calibration standards by diluting the 10 ppm working aluminum standard with deionized water in 25 mL volumetric flasks to obtain final concentrations in the range of 0.1 to 2.0 ppm.

4. Sample Preparation

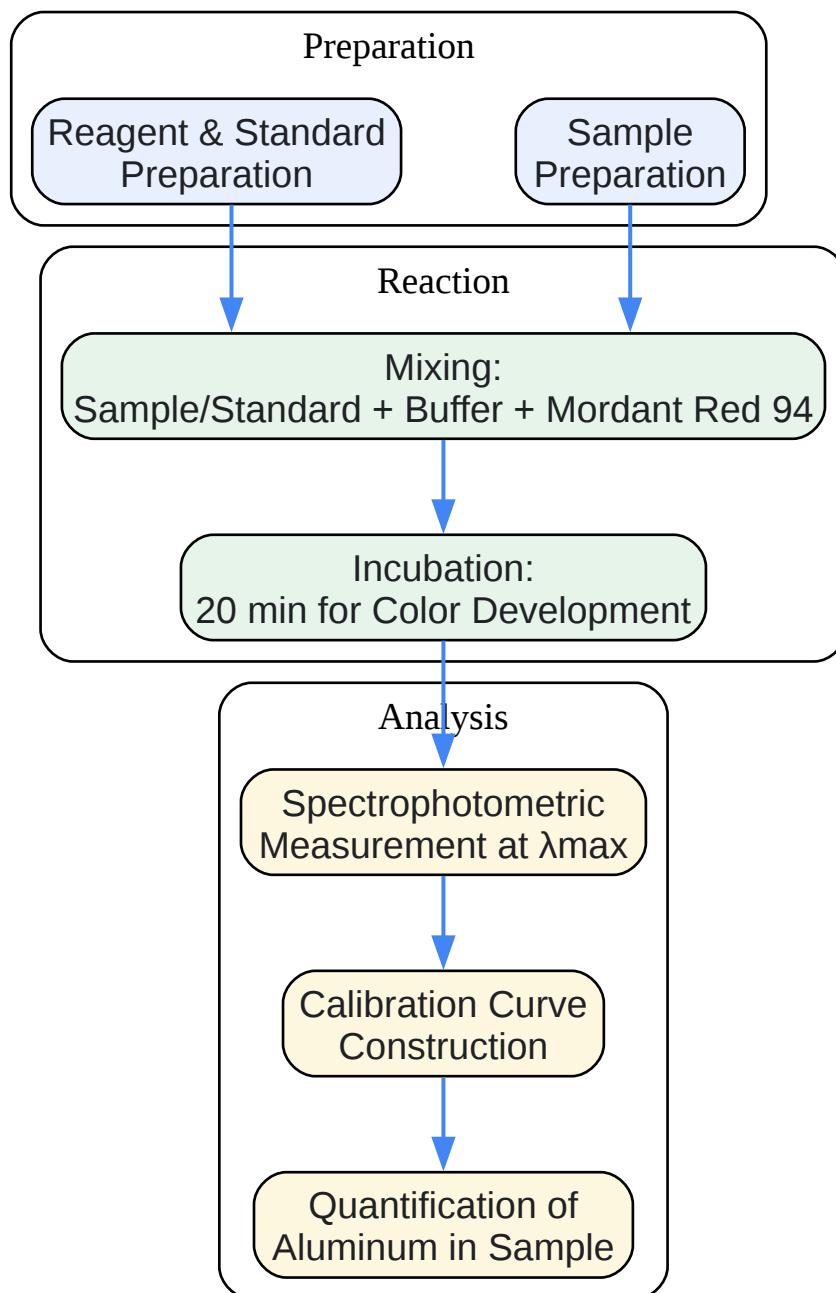
- Water Samples: Acidify with nitric acid to pH < 2. If turbidity is present, filter through a 0.45 μm membrane filter.
- Pharmaceutical Formulations: Accurately weigh a portion of the sample, dissolve in a suitable solvent, and dilute with deionized water to bring the aluminum concentration within the calibration range.
- Biological Samples: Samples may require acid digestion to remove organic matter and release the aluminum ions.

5. Analytical Procedure

- Pipette 10 mL of each calibration standard or sample solution into a series of 25 mL volumetric flasks.
- Add 5 mL of acetate buffer (pH 5.5) to each flask.
- Add 2 mL of the 0.01% **C.I. Mordant Red 94** working solution to each flask.
- Dilute to the mark with deionized water, mix well, and allow the solution to stand for 20 minutes for complete color development.
- Measure the absorbance of each solution at the predetermined λ_{max} of the Al^{3+} -Mordant Red 94 complex against a reagent blank. The reagent blank is prepared in the same manner but using 10 mL of deionized water instead of the standard or sample.
- Construct a calibration curve by plotting the absorbance versus the concentration of the aluminum standards.
- Determine the concentration of aluminum in the sample from the calibration curve.

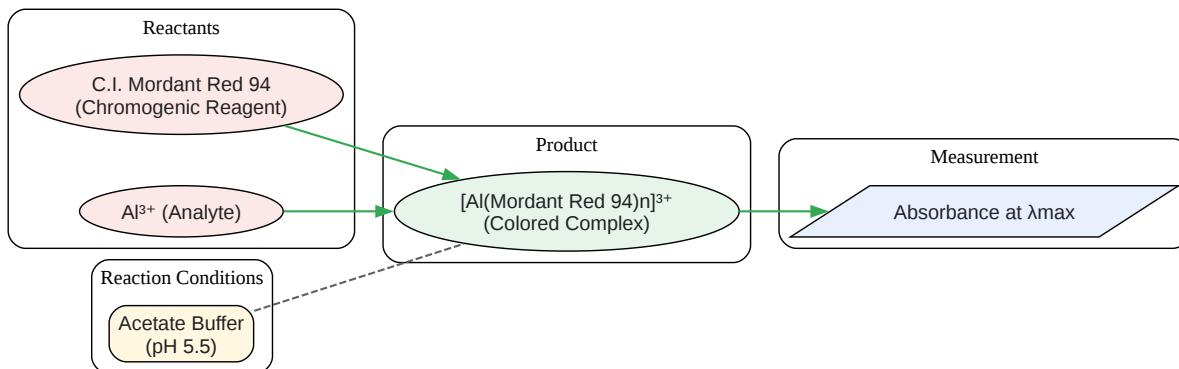
Quantitative Data

The following tables summarize the typical quantitative performance data for the spectrophotometric determination of aluminum using **C.I. Mordant Red 94**.


Table 1: Optical Characteristics and Method Validation

Parameter	Value
λ_{max} of C.I. Mordant Red 94	~480 nm
λ_{max} of Al^{3+} -Mordant Red 94 Complex	~560 nm
Molar Absorptivity	$> 2 \times 10^4 \text{ L mol}^{-1} \text{ cm}^{-1}$
Sandell's Sensitivity	~0.001 $\mu\text{g cm}^{-2}$
pH Range	5.0 - 6.0
Color of the Complex	Red-Violet
Stability of the Complex	> 2 hours

Table 2: Analytical Performance Characteristics


Parameter	Value
Linearity Range	0.1 - 2.0 ppm
Limit of Detection (LOD)	0.03 ppm
Limit of Quantification (LOQ)	0.1 ppm
Correlation Coefficient (r^2)	> 0.998
Precision (RSD, n=5)	< 2%
Accuracy (Recovery)	97 - 103%

Diagrams

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the quantitative analysis of aluminum.

[Click to download full resolution via product page](#)

Caption: Logical relationship of the analytical method.

Interferences

The presence of other metal ions that can form colored complexes with **C.I. Mordant Red 94** under the same experimental conditions may interfere with the determination of aluminum. Potential interfering ions include Fe³⁺, Cu²⁺, and Cr³⁺. The interference from these ions can be minimized by using appropriate masking agents or by adjusting the pH of the solution.

Safety Precautions

Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including safety glasses and gloves. Handle all chemicals in a well-ventilated area or under a fume hood. Dispose of chemical waste according to institutional guidelines.

Conclusion

The described spectrophotometric method using **C.I. Mordant Red 94** provides a simple, rapid, and sensitive approach for the quantitative determination of aluminum in various samples. The

method exhibits good accuracy and precision, making it suitable for routine analysis in research and quality control laboratories.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeviariety.com [worlddyeviariety.com]
- 2. C.I. Mordant red 94 | C17H14N5NaO7S | CID 136249549 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Quantitative Analysis of Aluminum Using C.I. Mordant Red 94]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12377907#quantitative-analysis-of-aluminum-using-c-i-mordant-red-94>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com